molecular formula C14H8BrCl B8666485 1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene CAS No. 832744-28-2

1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene

Cat. No. B8666485
M. Wt: 291.57 g/mol
InChI Key: GOVDQARNNMIPTP-UHFFFAOYSA-N
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Patent
US07479575B2

Procedure details

To a 100 mL flask containing a solution of 1-bromo-4-[(Z) -2-chloro-2-(4-chloro-phenyl) vinyl] benzene (VId) (7.89 g; 24.05 mmol) in 1,4-dioxane (40 mL; 5 vols) and MeOH (12 mL; 1.5 vols), KOH (2.699 g; 48.10 mmol) was added in one portion. Protocol and work-up was then similar with those described above. Title compound (m=6.598 g) was obtained in a 94% yield. Melting point: 179° C.
Quantity
7.89 g
Type
reactant
Reaction Step One
Name
Quantity
2.699 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\Cl)/[C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[OH-].[K+]>O1CCOCC1.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][C:10]2[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.89 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)\C=C(\C1=CC=C(C=C1)Cl)/Cl
Name
Quantity
2.699 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.598 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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